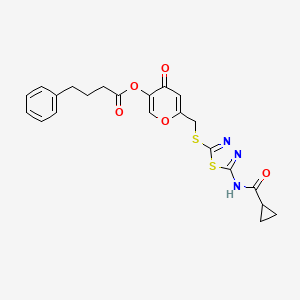
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The intermediate is then reacted with a pyranone derivative, such as ethyl 2-oxo-4-oxobutanoate, in a condensation reaction.
Step 4: Esterification
Finally, esterify the product with 4-phenylbutanoic acid to get the target compound.
Industrial Production Methods
Scaling up for industrial production involves optimizing these steps for cost-effectiveness, yield, and purity. Techniques such as high-throughput screening, automated synthesis, and catalytic methods are employed to enhance efficiency.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Preparation of 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
React 1,3,4-thiadiazol-2-yl chloride with cyclopropanecarboxylic acid in the presence of a base, such as triethylamine, to yield 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole.
Step 2: Thioether Formation
React the thiadiazole with a suitable thiol, such as mercaptoethanol, under mild conditions to form a thioether linkage.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiadiazole ring, affecting its electronic properties.
Reduction: : Reduction can occur at the pyranone ring, altering the compound's stability and reactivity.
Substitution: : Functional groups on the compound can be substituted under specific conditions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or permanganates.
Reduction: : Common reductants include sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents such as bromine or chlorine under controlled temperatures.
Major Products Formed
Oxidation: : Possible formation of sulfoxides or sulfones.
Reduction: : Formation of hydroxy derivatives.
Substitution: : Halogenated or nitrated derivatives.
Scientific Research Applications
The compound finds applications across various scientific fields due to its unique structure:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: : Explored for potential drug development, particularly in targeting specific biochemical pathways.
Industry: : Utilized in the development of novel materials with unique properties, such as conductive polymers or advanced catalysts.
Mechanism of Action
The compound's mechanism of action often involves interactions at the molecular level:
Molecular Targets: : It may interact with enzymes or receptors, inhibiting or modifying their activity.
Pathways: : It can influence metabolic or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Compared to other thiadiazole and pyranone derivatives:
Unique Functional Groups: : The combination of cyclopropanecarboxamido and thiadiazole sets it apart.
Enhanced Activity: : The specific structure may offer enhanced biological or material properties.
List of Similar Compounds
5-(cyclopropanecarboxamido)-1,3,4-thiadiazole
4-oxo-4H-pyran-3-yl 4-phenylbutanoate
Thiadiazole derivatives with different amido groups
Pyranone derivatives with various ester groups
There you have it—an in-depth look at 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-phenylbutanoate. Science is cool, isn't it?
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c26-17-11-16(13-31-22-25-24-21(32-22)23-20(28)15-9-10-15)29-12-18(17)30-19(27)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,11-12,15H,4,7-10,13H2,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNLYBMBDVRPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














